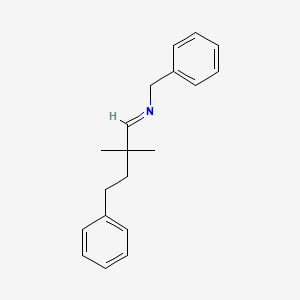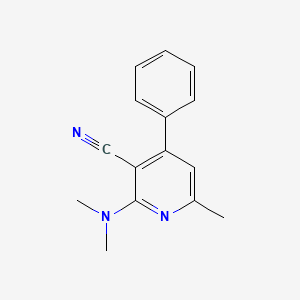
2-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol. It is recognized for its explosive properties and has been used in various applications, including as a dye and in the manufacture of colored glass .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol can be synthesized through the nitration of phenol using concentrated nitric acid. This process involves the substitution of hydrogen atoms on the benzene ring with nitro groups, resulting in the formation of 2,4,6-trinitrophenol . The reaction conditions typically require the use of concentrated nitric acid and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol or its derivatives under controlled conditions to ensure safety and efficiency. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picric acid derivatives.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid.
Major Products Formed
Oxidation: Picric acid derivatives.
Reduction: Aminophenols.
Substitution: Various nitrophenol derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Studied for its effects on biological systems, including its potential as a mutagen and carcinogen.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Employed in the manufacture of explosives, dyes, and colored glass.
Mecanismo De Acción
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. This increases the compound’s reactivity towards electrophiles, making it a potent reagent in various chemical processes . The molecular targets and pathways involved include interactions with nucleophiles and the formation of stable complexes with metals .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups but different structural properties.
Nitrobenzene: A simpler nitroaromatic compound with fewer nitro groups.
2-Nitrophenol: A mono-nitro derivative of phenol with different reactivity and applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, which make it more reactive and potent compared to other nitroaromatic compounds . Its ability to form stable complexes with metals and its historical significance in various industrial applications further highlight its distinct characteristics .
Propiedades
Número CAS |
60499-20-9 |
|---|---|
Fórmula molecular |
C16H14N4O7 |
Peso molecular |
374.30 g/mol |
Nombre IUPAC |
2-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-6-9(2)10-7-4-5-8-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
Clave InChI |
RZIFSJBSSQAZIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C)C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

